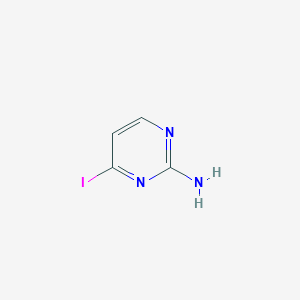

2-Amino-4-iodopyrimidine

Overview

Description

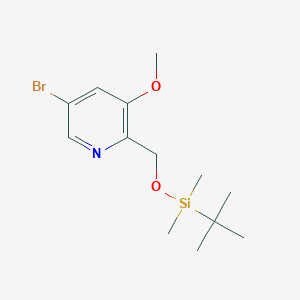

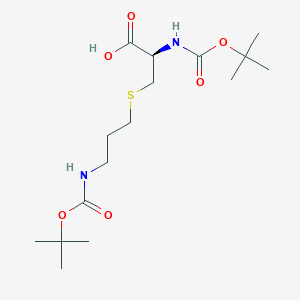

2-Amino-4-iodopyrimidine is a chemical compound with the molecular formula C4H4IN3 . It has a molecular weight of 221 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 2-Amino-4-iodopyrimidine and its derivatives has been explored in several studies . For instance, 6-arylisocytosines are prepared by classical cyclocondensation of guanidine salts with alkyl 3-aryl-3-oxopropanoates and the Suzuki cross coupling of 2-amino-6-chloropyrimidin-4(3H)-one with substituted benzene boronic acids .Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-4-iodopyrimidine were not found in the search results, it’s worth noting that pyrimidines, in general, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis

2-Amino-4-iodopyrimidine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Biochemical Research

2-Amino-4-iodopyrimidine has been used in the development of a probe for the selective labeling of Macrophage migration inhibitory factor (MIF) and its homolog MIF2 . These proteins play key roles in cell growth and immune responses, and their expression is dysregulated in cancers and neurodegenerative diseases .

Method of Application

The researchers developed potent inhibitors that were capable of highly selective labeling of MIF and/or MIF2 in cell lysates . The optimized 4-iodopyrimidines were used to explore 4-IPP target engagement in a cellular environment .

Results or Outcomes

This enabled visualization of the translocation of MIF2 from the cytoplasm to the nucleus upon methylnitronitrosoguanidine stimulation of HeLa cells . This observation, combined with literature on nuclease activity for MIF, enabled the identification of nuclease activity for MIF2 on human genomic DNA .

Design of Biologically Active Compounds

2-Amino-4-iodopyrimidine, also known as isocytosine, has been used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities .

Method of Application

The structure of isocytosine is modified to create a variety of biologically active compounds. For example, 5,6-disubstituted 2-aminopyrimidin-4 (3H)-ones have been developed as low-molecular-weight interferon inducers and antiherpes agents .

Results or Outcomes

One of these compounds, 5-bromo-6-phenylisocytosine (also known as bropirimine), has found use in clinical practice not only as an effective immunomodulator, but also as a drug for the treatment of bladder cancer .

Development of Antileukemic Agents

2-Amino-4-iodopyrimidine has been used in the development of antileukemic agents .

Results or Outcomes

Protein Labeling

2-Amino-4-iodopyrimidine has been used in the development of a probe for the selective labeling of proteins .

Method of Application

The researchers developed a 4-iodopyrimidine based probe for the selective labeling of Macrophage migration inhibitory factor (MIF) and its homolog MIF2 . The probe incorporates a fluorophore that allows in situ imaging of these two proteins .

Results or Outcomes

This enabled visualization of the translocation of MIF2 from the cytoplasm to the nucleus upon methylnitronitrosoguanidine stimulation of HeLa cells . This observation, combined with literature on nuclease activity for MIF, enabled the identification of nuclease activity for MIF2 on human genomic DNA .

Development of Anti-Inflammatory and Hormonal Agents

2-Amino-4-iodopyrimidine has been used in the development of anti-inflammatory and hormonal agents .

Safety And Hazards

Future Directions

While specific future directions for 2-Amino-4-iodopyrimidine were not found in the search results, it’s worth noting that pyrimidines have been the focus of research for the development of new drugs that can modulate multiple targets . This suggests that 2-Amino-4-iodopyrimidine could potentially be explored in this context.

properties

IUPAC Name |

4-iodopyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3/c5-3-1-2-7-4(6)8-3/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFBUSIUBSVISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671995 | |

| Record name | 4-Iodopyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-iodopyrimidine | |

CAS RN |

815610-16-3 | |

| Record name | 4-Iodopyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1521653.png)

![N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1521660.png)

![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1521666.png)

![N-(6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1521669.png)

![6-((3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine](/img/structure/B1521671.png)